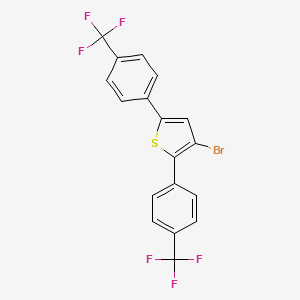

3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene is a chemical compound characterized by the presence of bromine, trifluoromethyl groups, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene typically involves the use of brominated and trifluoromethylated precursors. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in the formation of various substituted thiophenes.

Scientific Research Applications

3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It can be used in the study of biological systems and interactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

- 3,5-Bis(trifluoromethyl)phenylboronic acid

- 4-Bromo-3-(trifluoromethyl)aniline

- N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide

Uniqueness

3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene is unique due to the combination of bromine, trifluoromethyl groups, and a thiophene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .

Biological Activity

3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene is a thiophene derivative notable for its unique structural features, which include bromine and trifluoromethyl substituents that enhance its electronic properties. This compound has garnered attention for its potential biological activities, including antibacterial, anticancer, and anti-inflammatory effects. Below is a detailed exploration of its biological activity based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C16H10BrF6S

- Molecular Weight : 451.2 g/mol

- Key Features :

Synthesis

The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction , a widely used method for forming carbon-carbon bonds under mild conditions. This reaction utilizes palladium catalysts and boron reagents, making it suitable for producing functionalized compounds with high yields.

Antibacterial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial properties. For example:

- Minimum Inhibitory Concentration (MIC) : Studies indicate that related thiophene derivatives have MIC values ranging from 40 to 50 µg/mL against various strains such as E. faecalis and P. aeruginosa .

- Inhibition Zones : Some derivatives demonstrated inhibition zone diameters comparable to standard antibiotics like ceftriaxone, indicating potent antibacterial activity .

Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively studied:

- Cell Line Studies : Compounds with structural similarities to this compound have shown IC50 values ranging from 7 to 20 µM against various cancer cell lines, including those related to pancreatic and breast cancers .

- Mechanism of Action : These compounds are believed to target specific molecular pathways involved in cancer progression, such as inhibiting angiogenesis and altering cancer cell signaling pathways .

Anti-inflammatory Activity

Emerging studies suggest that this compound may also possess anti-inflammatory properties:

- Inflammation Models : Thiophene derivatives have been shown to reduce inflammatory markers in various in vitro models, suggesting a potential role in treating inflammatory diseases .

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 3-Bromo-2-methyl-5-(m-tolyl)thiophene | C12H11BrS | Contains a methyl group instead of trifluoromethyl | Moderate antibacterial activity |

| 4-(Trifluoromethyl)phenyl thiophene | C13H8F3S | Lacks bromination; focuses on fluorinated phenyl substituents | High reactivity in organic synthesis |

| Thieno[3,2-b]thiophene derivatives | Varies | Different substitution patterns lead to varied electronic properties | Used in organic semiconductor applications |

Case Studies

- Anticancer Efficacy : A study evaluated the effects of thiophene derivatives on human leukemia cell lines, revealing significant growth inhibition at concentrations as low as 1.50 µM. The treated cells exhibited morphological changes consistent with apoptosis .

- Antimicrobial Effects : Another study demonstrated that a series of thiophene derivatives showed promising antimicrobial effects against E. coli and C. albicans, with inhibition zones comparable to standard treatments .

Properties

Molecular Formula |

C18H9BrF6S |

|---|---|

Molecular Weight |

451.2 g/mol |

IUPAC Name |

3-bromo-2,5-bis[4-(trifluoromethyl)phenyl]thiophene |

InChI |

InChI=1S/C18H9BrF6S/c19-14-9-15(10-1-5-12(6-2-10)17(20,21)22)26-16(14)11-3-7-13(8-4-11)18(23,24)25/h1-9H |

InChI Key |

BSHBZWYZLLJYHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(S2)C3=CC=C(C=C3)C(F)(F)F)Br)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.